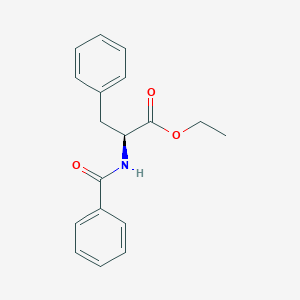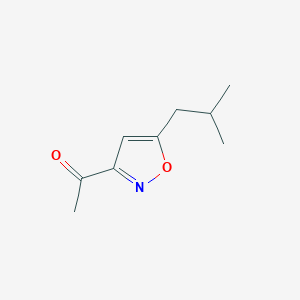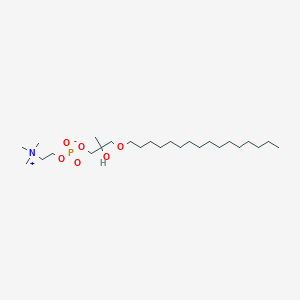
Fasiplon
Descripción general
Descripción
Fasiplon (RU 33203) is a nonbenzodiazepine anxiolytic drug from the imidazopyrimidine family . It has a molecular formula of C13H15N5O2 and a molar mass of 273.296 g·mol−1 .
Molecular Structure Analysis
Fasiplon’s molecular structure includes a 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-imidazo[1,2-a]pyrimidine . More detailed structural analysis would require advanced techniques and tools not mentioned in the available resources.Physical And Chemical Properties Analysis
Fasiplon’s physical and chemical properties include a density of 1.4±0.1 g/cm3, a molar refractivity of 73.0±0.5 cm3, and a polar surface area of 78 Å2 . More detailed analysis would require specific experimental data not provided in the available resources.Aplicaciones Científicas De Investigación
FaBox Online Toolbox : FaBox assists biologists and medical researchers with tasks involving sequence data, like extracting, editing, replacing sequence headers, and more. This tool is particularly useful for handling fasta sequences in biological research (Villesen, 2007).
Direct Quantification of PCR Fragments : Fasiplon's method enables the direct quantification of PCR products in clinical laboratories. This is crucial for gene dosage estimation and cancer prognostication (Beckmann, Gebhardt, & Brandt, 1998).
Protein Dynamics Imaging : The FAPL method allows for real-time imaging of protein dynamics on cell surfaces, useful in studying cellular behaviors like migration (Komatsu et al., 2011).
Studying Upper Atmosphere Thermodynamics : Fabry-Perot interferometers are used in atmospheric research, with applications in studying upper atmosphere thermodynamics (Niciejewski, Killeen, & Turnbull, 1994).
Antibiotic Development Targeting Fatty Acid Synthesis : Research on bacterial type II fatty acid synthesis (FASII) is a focus for developing new antibiotics. FASII's role in synthesizing phospholipids for bacterial membranes makes it a crucial target (Yao & Rock, 2017).
Synapse Development and Plasticity : FASII also plays a role in synapse development and plasticity in neurological research, particularly its localization at synapses mediated by Discs-Large (DLG) (Thomas et al., 1997).
Measuring Lay Beliefs in Psychology : The FAD-Plus instrument measures lay beliefs about free will and determinism, with applications in psychological research (Paulhus & Carey, 2011).
Malaria Parasite Research : The apicoplast glycerol 3-phosphate acyltransferase in malaria parasites uses FASII fatty acids, highlighting the pathway's importance in membrane lipid synthesis (Shears, MacRae, Mollard, Goodman, Sturm, Orchard, Llinás, McConville, Botté, & McFadden, 2016).
Development of Fatty Acid Synthesis Therapeutics : The FASII pathway has potential as a therapeutic target, especially for treating a broad spectrum of bacterial pathogens (Yao & Rock, 2015).
Crohn's Disease Model Development : A preclinical model of perianal fistulizing Crohn's disease (FAPLs) developed for assessing the effectiveness of new treatments (Flacs, Collard, Doblas, Zappa, Cazals-Hatem, Maggiori, Panis, Tréton, & Ogier-Denis, 2019).
Propiedades
IUPAC Name |
3-(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-5-9-7(2)18-6-10(11-14-8(3)20-17-11)15-13(18)16-12(9)19-4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYKPLMXIRYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(N=C2N=C1OC)C3=NOC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147512 | |
| Record name | Fasiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasiplon | |
CAS RN |
106100-65-6 | |
| Record name | 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106100-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fasiplon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106100656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCA050IPGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)




![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)